Molecular Weight Differentiation: Lighter Core vs. Heavier Alkyl‑Imino Analogs Enables Tunable Ligand Efficiency
The target compound (MW 149.19 g·mol⁻¹) is 34 % heavier than the amino analog 3‑amino‑2‑cyclohexen‑1‑one (MW 111.14 g·mol⁻¹) but 8.6 % lighter than the N‑methylimino derivative (MW 163.22 g·mol⁻¹) [1]. This positions the title compound in an intermediate molecular‑weight window that balances target‑binding contacts with ligand efficiency, a critical criterion in fragment‑based drug discovery where every heavy atom must be justified.
| Evidence Dimension | Molecular weight (MW, g·mol⁻¹) |
|---|---|
| Target Compound Data | 149.19 |
| Comparator Or Baseline | 3-Amino-2-cyclohexen-1-one: 111.14; (2E,3Z)-2-allylidene-3-(methylimino)cyclohexanone: 163.22 |
| Quantified Difference | +34 % vs amino analog; −8.6 % vs N‑methylimino analog |
| Conditions | Calculated from molecular formula (C9H11NO vs C6H9NO vs C10H13NO) |
Why This Matters
A 34 % increment in molecular weight over the amino analog translates into significantly different solubility and permeability profiles, while the 8.6 % saving versus the N‑methylimino derivative preserves more ligand‑efficient starting points for medicinal chemistry optimization.
- [1] Shachemlin. (2E,3Z)-2-allylidene-3-(methylimino)cyclohexanone, CAS 918428-24-7. https://www.shachemlin.cn (accessed 2026‑05‑11). View Source
